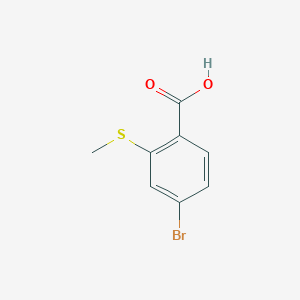

4-Bromo-2-(methylsulfanyl)benzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2-methylsulfanylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrO2S/c1-12-7-4-5(9)2-3-6(7)8(10)11/h2-4H,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRNVSDPZVLBTGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C=CC(=C1)Br)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

255727-69-6 | |

| Record name | 4-bromo-2-(methylsulfanyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Bromo 2 Methylsulfanyl Benzoic Acid and Analogues

Strategies for Introducing Bromine and Thioether Functionalities on a Benzoic Acid Core

The primary challenge in synthesizing 4-bromo-2-(methylsulfanyl)benzoic acid lies in the controlled introduction of the bromine atom and the methylsulfanyl group at the C4 and C2 positions, respectively, relative to the carboxylic acid. The electronic properties of these substituents and their directing effects play a crucial role in determining the feasibility and efficiency of different synthetic approaches.

Electrophilic Aromatic Substitution Approaches

Electrophilic aromatic substitution (EAS) is a fundamental method for introducing functional groups onto an aromatic ring. However, the directing effects of the substituents already present on the ring dictate the position of subsequent substitutions. The carboxylic acid group is a deactivating, meta-directing group, while the methylsulfanyl group is an activating, ortho, para-directing group.

Direct bromination of 2-(methylsulfanyl)benzoic acid would likely lead to a mixture of products, with the major isomer being the 5-bromo derivative due to the strong ortho, para-directing effect of the methylsulfanyl group. The desired 4-bromo isomer would be a minor product, if formed at all.

Conversely, attempting to introduce the methylsulfanyl group via electrophilic substitution on 4-bromobenzoic acid is not a standard transformation. The methylsulfanyl group is typically installed via nucleophilic or organometallic routes.

Therefore, while EAS is a cornerstone of aromatic chemistry, its direct application for the regioselective synthesis of this compound is challenging due to conflicting directing effects.

Directed Ortho Metalation (DoM) Strategies

Directed ortho metalation (DoM) is a powerful technique for the regioselective functionalization of substituted aromatic compounds. hsppharma.comchemicalbook.com In this strategy, a directing metalation group (DMG) coordinates to an organolithium reagent, facilitating deprotonation of the adjacent ortho position. The resulting aryllithium species can then react with various electrophiles.

The carboxylate group can serve as an effective DMG. nih.gov A plausible and highly convergent route to this compound involves the DoM of 4-bromobenzoic acid. The synthetic sequence would be as follows:

Deprotonation: 4-Bromobenzoic acid is treated with a strong lithium amide base, such as lithium diisopropylamide (LDA) or a combination of an alkyllithium reagent and a hindered amine, at low temperature to form the lithium carboxylate and subsequently direct lithiation at the C2 position.

Sulfenylation: The resulting dianion is then quenched with an electrophilic sulfur reagent, such as dimethyl disulfide (CH₃SSCH₃). This introduces the methylsulfanyl group at the C2 position.

Acidic Workup: An acidic workup protonates the carboxylate to yield the final product, this compound.

This method is highly regioselective and is considered one of the most promising strategies for the synthesis of this specific isomer.

| Step | Reagents and Conditions | Intermediate/Product |

| 1 | 4-Bromobenzoic acid, 2.2 eq. s-BuLi, TMEDA, THF, -78 °C | 2-Lithio-4-bromobenzoate |

| 2 | Dimethyl disulfide (CH₃SSCH₃), -78 °C to r.t. | Lithium 4-bromo-2-(methylsulfanyl)benzoate |

| 3 | Aqueous HCl | This compound |

Transition-Metal Catalyzed Cross-Coupling Methods in Benzoic Acid Synthesis

Transition-metal catalysis, particularly with palladium, has revolutionized the formation of carbon-heteroatom bonds. guidechem.com These methods could be applied to the synthesis of this compound, typically starting from a di-halogenated precursor.

A potential route could involve the selective cross-coupling of 2,4-dibromobenzoic acid with a methylthiolating agent, such as sodium thiomethoxide (NaSMe). The challenge in this approach lies in achieving selective reaction at the C2 position while leaving the C4 bromine intact. The relative reactivity of the two carbon-bromine bonds can be influenced by the choice of catalyst, ligands, and reaction conditions. Steric hindrance around the C2 position, being ortho to the carboxylic acid, might allow for selective coupling.

| Starting Material | Reagents and Conditions | Product |

| 2,4-Dibromobenzoic acid | Sodium thiomethoxide (NaSMe), Pd catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., Xantphos), Base (e.g., K₂CO₃), Solvent (e.g., Dioxane), Heat | This compound |

Multistep Synthetic Routes for the Preparation of this compound

When direct functionalization is not feasible, multistep synthetic sequences starting from readily available precursors are employed. These routes often rely on the strategic introduction and conversion of functional groups.

Derivatization from Precursor Aromatic Systems

A versatile approach involves starting with an aromatic system that already contains some of the required functionalities in a different form. A notable example is the use of an amino-substituted benzoic acid.

Sandmeyer-Type Reaction:

The synthesis can commence from 2-amino-4-bromobenzoic acid. The amino group can be converted to a diazonium salt, which is then displaced by a sulfur nucleophile in a Sandmeyer-type reaction. organic-chemistry.orgnih.gov A common procedure involves:

Diazotization: 2-Amino-4-bromobenzoic acid is treated with sodium nitrite (NaNO₂) in the presence of a strong acid (e.g., HCl) at low temperature to form the corresponding diazonium salt.

Sulfur Nucleophile Addition: The diazonium salt is then reacted with a sulfur nucleophile. For instance, reaction with potassium ethyl xanthate (KS₂COEt) followed by hydrolysis would yield the corresponding thiol (4-bromo-2-mercaptobenzoic acid).

Methylation: The resulting thiol can be subsequently methylated using a methylating agent like methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄) in the presence of a base to afford the final product.

| Step | Starting Material | Reagents and Conditions | Intermediate/Product |

| 1 | 2-Amino-4-bromobenzoic acid | 1. NaNO₂, aq. HCl, 0-5 °C | 4-Bromo-2-carboxybenzenediazonium chloride |

| 2 | 4-Bromo-2-carboxybenzenediazonium chloride | 1. KS₂COEt; 2. NaOH, H₂O, then H₃O⁺ | 4-Bromo-2-mercaptobenzoic acid |

| 3 | 4-Bromo-2-mercaptobenzoic acid | CH₃I, K₂CO₃, Acetone | This compound |

Functional Group Interconversions Leading to the Thioether and Carboxylic Acid Moieties

Functional group interconversions (FGIs) are essential transformations in organic synthesis that allow for the conversion of one functional group into another. ma.edu

From a Phenol Derivative (via Newman-Kwart Rearrangement):

Another multi-step approach involves the conversion of a phenol to a thiophenol through the Newman-Kwart rearrangement. nih.govmasterorganicchemistry.com

Starting Material: The synthesis would begin with 4-bromo-2-hydroxybenzoic acid.

Thiocarbamate Formation: The phenol is reacted with a dialkylthiocarbamoyl chloride (e.g., dimethylthiocarbamoyl chloride) in the presence of a base to form an O-aryl thiocarbamate.

Newman-Kwart Rearrangement: The O-aryl thiocarbamate is heated to a high temperature (typically >200 °C) to induce a thermal rearrangement to the more stable S-aryl thiocarbamate.

Hydrolysis and Methylation: The S-aryl thiocarbamate is then hydrolyzed under basic conditions to yield the thiophenol (4-bromo-2-mercaptobenzoic acid). Subsequent methylation, as described previously, would furnish the target molecule.

This route is particularly useful when the corresponding phenol is readily accessible.

Optimization of Reaction Conditions and Process Intensification Studies

The efficient synthesis of this compound and its analogues is contingent upon the meticulous optimization of reaction parameters. Process intensification, which aims to develop more efficient and sustainable chemical processes, involves detailed studies into various factors that influence reaction outcomes. These include the choice of solvents, the efficacy of catalytic systems, and the control of selectivity to ensure the desired isomer is produced in high yield and purity.

Solvent Effects and Catalysis in Synthetic Pathways

The choice of solvent and catalyst is paramount in the synthesis of substituted benzoic acids, as these factors directly impact reaction rates, yields, and the solubility of reagents and intermediates. Synthetic pathways to this compound typically involve the functionalization of a pre-existing benzoic acid core, such as the methylthiolation of 4-bromobenzoic acid or the bromination of 2-(methylsulfanyl)benzoic acid.

Catalysis: Transition metal catalysis is central to many of the key transformations required for synthesizing this compound and its analogues.

Palladium (Pd) Catalysis: Palladium catalysts are widely employed for cross-coupling reactions. For instance, the introduction of the methylsulfanyl group onto a 4-bromobenzoic acid precursor can be achieved via a palladium-catalyzed coupling reaction with a sulfur source like sodium thiomethoxide. The specific ligand, palladium precursor, and base used are critical variables that must be optimized to maximize yield and prevent side reactions. Patent literature for related compounds demonstrates the use of palladium catalysis in the modification of bromo-substituted benzoic acid derivatives google.com.

Ruthenium (Ru) and Rhodium (Rh) Catalysis: More advanced methods utilize ruthenium or rhodium catalysts for C-H activation. The carboxylic acid group can act as a directing group to guide the functionalization of the ortho C-H bond (the C-2 position). This strategy allows for the direct and highly regioselective introduction of substituents, including those that could lead to the methylsulfanyl group, on the 4-bromobenzoic acid scaffold nih.gov.

Cobalt (Co) and Manganese (Mn) Catalysis: In constructing the core structure, catalysts containing cobalt and manganese are often used for the liquid-phase oxidation of toluene (B28343) precursors, such as the oxidation of p-bromotoluene to yield 4-bromobenzoic acid, a key starting material google.com.

Solvent Effects: The solvent medium can dramatically alter the course of a reaction. In transition metal-catalyzed reactions, the solvent must solubilize the catalyst and substrates while facilitating the catalytic cycle. Optimization studies often screen a range of solvents with varying polarities and coordinating abilities. For example, in Suzuki-Miyaura cross-coupling reactions of similar bromo-aromatic compounds, solvents such as toluene, 1,4-dioxane, and acetonitrile (B52724) have been investigated, with the optimal choice depending on the specific catalyst and substrates involved researchgate.net. The reaction temperature is another critical parameter that is often optimized in conjunction with the solvent researchgate.net.

The following table illustrates a hypothetical optimization study for a palladium-catalyzed methylthiolation of 4-bromobenzoic acid, demonstrating the impact of solvent and catalyst choice on product yield.

| Entry | Catalyst | Ligand | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Pd(OAc)₂ | XPhos | Toluene | 100 | 45 |

| 2 | Pd(OAc)₂ | XPhos | 1,4-Dioxane | 100 | 78 |

| 3 | Pd(OAc)₂ | XPhos | DMF | 100 | 62 |

| 4 | Pd₂(dba)₃ | XPhos | 1,4-Dioxane | 100 | 85 |

| 5 | Pd₂(dba)₃ | SPhos | 1,4-Dioxane | 100 | 72 |

| 6 | Pd₂(dba)₃ | XPhos | 1,4-Dioxane | 120 | 91 |

Regioselectivity and Stereoselectivity Considerations in Synthesis

Regioselectivity: Achieving the correct substitution pattern on the aromatic ring is a primary challenge in the synthesis of this compound. The regiochemical outcome of a reaction is determined by the directing effects of the substituents already present on the ring.

Ortho-Directed C-H Functionalization: One of the most elegant strategies to control regioselectivity is to use the carboxylic acid as an ortho-directing group. In the presence of suitable transition metal catalysts, such as ruthenium, the carboxylate can chelate to the metal center, positioning it to activate and functionalize the C-H bond at the C-2 position specifically nih.gov. This method avoids the formation of other isomers, making it a highly efficient route for installing the methylsulfanyl group at the desired location on a 4-bromobenzoic acid starting material.

Electrophilic Aromatic Substitution: An alternative pathway involves the bromination of 2-(methylsulfanyl)benzoic acid. In this scenario, the regioselectivity is governed by the competing electronic effects of the existing substituents. The methylsulfanyl group (-SMe) is an activating, ortho, para-directing group, while the carboxylic acid group (-COOH) is a deactivating, meta-directing group. The powerful ortho, para-directing nature of the -SMe group typically dominates, leading to bromination at the C-4 or C-6 position. Steric hindrance from the adjacent carboxylic acid may favor substitution at the C-4 position. Careful selection of the brominating agent (e.g., N-Bromosuccinimide or Bromine) and reaction conditions is necessary to maximize the yield of the desired 4-bromo isomer over other potential products like 6-bromo-2-(methylsulfanyl)benzoic acid mdpi.com.

The following table outlines the potential isomeric products from the electrophilic bromination of 2-(methylsulfanyl)benzoic acid, highlighting the challenge of achieving high regioselectivity.

| Product | Substitution Pattern | Controlling Factors | Hypothetical Yield |

|---|---|---|---|

| This compound | para to -SMe | Electronic preference of -SMe group | Major Product |

| 6-Bromo-2-(methylsulfanyl)benzoic acid | ortho to -SMe | Electronic preference of -SMe group; sterically hindered | Minor Product |

| 5-Bromo-2-(methylsulfanyl)benzoic acid | meta to -SMe | Directed by -COOH group; electronically disfavored | Trace/Not Observed |

| 4,6-Dibromo-2-(methylsulfanyl)benzoic acid | Di-substitution | Occurs with excess brominating agent | Side Product |

Stereoselectivity: The target molecule, this compound, is achiral and possesses a plane of symmetry; therefore, stereoselectivity is not a consideration in its direct synthesis. However, when synthesizing analogues or derivatives that incorporate chiral centers, controlling stereochemistry becomes crucial. For example, in the synthesis of amide derivatives by coupling the carboxylic acid with a chiral amine, reaction conditions must be chosen to avoid racemization of the amine's stereocenter. Studies on the synthesis of (S)‐4‐bromo‐N‐(1‐phenylethyl)benzamide, an analogue of 4-bromobenzoic acid, demonstrate that such couplings can proceed with high fidelity, preserving the stereochemical integrity of the chiral starting material researchgate.net.

Chemical Transformations and Reactivity Studies of 4 Bromo 2 Methylsulfanyl Benzoic Acid

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group is a cornerstone of organic synthesis, offering a gateway to a variety of functional group interconversions. For 4-Bromo-2-(methylsulfanyl)benzoic acid, this moiety can be readily transformed into esters and amides, or it can be removed entirely through decarboxylation.

Esterification Reactions and Their Mechanistic Investigations

Esterification, the conversion of a carboxylic acid to an ester, is a fundamental and frequently employed reaction. For this compound, the most common method is the Fischer-Speier esterification. This acid-catalyzed reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction proceeds via protonation of the carbonyl oxygen of the carboxylic acid, which increases the electrophilicity of the carbonyl carbon. Subsequent nucleophilic attack by the alcohol, followed by proton transfer and elimination of water, yields the corresponding ester.

A representative transformation is the synthesis of Methyl 4-bromo-2-(methylsulfanyl)benzoate, a key intermediate for further modifications at the aromatic ring.

Reaction Scheme: Fischer Esterification

Alternative mild, metal-free methods have also been developed for the esterification of substituted benzoic acids. One such method employs N-bromosuccinimide (NBS) as a catalyst. This approach is tolerant of various functional groups and can be performed under neat conditions, simplifying the isolation procedure and offering high yields nih.gov.

Amidation and Peptide Coupling Applications

The formation of an amide bond from a carboxylic acid is a critical transformation in medicinal chemistry and materials science. This compound can be converted into its corresponding amides through several standard synthetic protocols.

One common two-step method involves the initial conversion of the carboxylic acid to a more reactive acyl chloride. This is typically achieved by treatment with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting 4-bromo-2-(methylsulfanyl)benzoyl chloride is a highly reactive electrophile that readily reacts with primary or secondary amines to form the amide bond, with the liberation of hydrogen chloride (HCl), which is typically scavenged by a non-nucleophilic base like triethylamine or pyridine.

Alternatively, direct coupling of the carboxylic acid with an amine can be accomplished using a variety of peptide coupling reagents. Reagents such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activate the carboxylic acid to form a reactive O-acylisourea intermediate, which is then susceptible to nucleophilic attack by the amine. This method avoids the harsh conditions of acyl chloride formation and is widely used for the synthesis of complex amides.

General Reaction Scheme: Amidation via Coupling Agent

Decarboxylation Pathways and Derivatives

Decarboxylation, the removal of the carboxyl group, can be a challenging transformation for aromatic carboxylic acids due to the strength of the sp² C-C bond. However, modern synthetic methods have enabled this transformation under relatively mild conditions.

One innovative approach is the copper-catalyzed decarboxylative hydroxylation of benzoic acids. This method utilizes a photoredox catalyst system to generate an aryl radical from the carboxylate, which is then trapped to form a phenol nih.gov. Applying this methodology to this compound would yield 3-bromo-1-(methylsulfanyl)benzene, demonstrating a novel pathway for C-O bond formation nih.gov. While conventional decarboxylation often requires harsh, high-temperature conditions, these newer radical-based methods can proceed at significantly lower temperatures, sometimes as low as 35°C nih.gov.

Historically, the decarboxylation of bromo-substituted benzoic acids has been studied using various reagents, though these reactions can sometimes be complicated by side reactions such as debromination or molecular rearrangement depending on the catalysts and conditions employed researchgate.net.

Transformations at the Bromo-Substituted Aromatic Ring

The bromine atom on the aromatic ring is a versatile functional handle, enabling a wide array of transformations, most notably nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The bromo-substituent of this compound (or its ester derivative) serves as an excellent electrophilic partner in these transformations.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction couples an organoboron species (typically a boronic acid or ester) with an organohalide. wikipedia.orglibretexts.org This reaction is highly valued for its mild conditions, functional group tolerance, and the commercial availability of a vast array of boronic acids. This compound can be coupled with various aryl- or vinylboronic acids to generate biaryl or styrenyl derivatives, respectively. The reaction is typically catalyzed by a Pd(0) species, often generated in situ from a Pd(II) precatalyst, in the presence of a base.

| Coupling Partner | Catalyst System | Base | Solvent | Product |

| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene (B28343)/H₂O | 2-(Methylsulfanyl)-[1,1'-biphenyl]-4-carboxylic acid |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane | 4'-Methoxy-2-(methylsulfanyl)-[1,1'-biphenyl]-4-carboxylic acid |

| Vinylboronic acid pinacol ester | Pd(OAc)₂ / SPhos | K₃PO₄ | THF | 4-Vinyl-2-(methylsulfanyl)benzoic acid |

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. organic-chemistry.org The reaction is typically co-catalyzed by palladium and a copper(I) salt, such as CuI, in the presence of an amine base (e.g., triethylamine or diisopropylamine), which serves both as a base and often as the solvent. organic-chemistry.orgnih.gov This reaction allows for the introduction of an alkynyl moiety onto the aromatic ring of this compound.

| Coupling Partner | Catalyst System | Base | Solvent | Product |

| Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 4-(Phenylethynyl)-2-(methylsulfanyl)benzoic acid |

| Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | i-Pr₂NH | Toluene | 4-((Trimethylsilyl)ethynyl)-2-(methylsulfanyl)benzoic acid |

| Propargyl alcohol | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 4-(3-Hydroxyprop-1-yn-1-yl)-2-(methylsulfanyl)benzoic acid |

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of carbon-nitrogen bonds by coupling an aryl halide with a primary or secondary amine. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction has largely replaced harsher classical methods for the synthesis of arylamines. The reaction requires a palladium catalyst, a suitable phosphine ligand (often a bulky, electron-rich one), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS). libretexts.orgacsgcipr.org This transformation can be used to synthesize a diverse range of N-aryl derivatives from this compound.

| Coupling Partner | Catalyst System | Base | Solvent | Product |

| Aniline | Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | 4-Anilino-2-(methylsulfanyl)benzoic acid |

| Morpholine | Pd(OAc)₂ / BINAP | Cs₂CO₃ | 1,4-Dioxane | 4-Morpholino-2-(methylsulfanyl)benzoic acid |

| Benzylamine | Pd₂(dba)₃ / RuPhos | LiHMDS | THF | 4-(Benzylamino)-2-(methylsulfanyl)benzoic acid |

Alkylation and Arylation Strategies

The bromine atom of this compound serves as a versatile handle for introducing a wide array of alkyl and aryl substituents through various palladium-catalyzed cross-coupling reactions. These transformations are fundamental in constructing more complex molecular architectures.

Suzuki-Miyaura Coupling: This reaction is a powerful method for forming carbon-carbon bonds by coupling an organoboron reagent with an organic halide. While specific studies on this compound are not extensively documented in publicly available literature, the general principles of Suzuki-Miyaura coupling are well-established for a vast range of aryl bromides. The reaction typically employs a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a base to facilitate the coupling with an aryl or vinyl boronic acid or its ester. The electronic nature of the substituents on the boronic acid can influence the reaction's efficiency.

Heck Reaction: The Heck reaction provides a means to form carbon-carbon bonds by coupling the aryl bromide with an alkene. This palladium-catalyzed process is instrumental in synthesizing substituted alkenes. The reaction generally proceeds with high stereoselectivity, favoring the formation of the trans isomer.

Buchwald-Hartwig Amination: This reaction allows for the formation of carbon-nitrogen bonds by coupling the aryl bromide with an amine in the presence of a palladium catalyst and a suitable ligand. This method is crucial for the synthesis of arylamines, which are prevalent in pharmaceuticals and material science.

Sonogashira Coupling: For the introduction of alkyne moieties, the Sonogashira coupling is the reaction of choice. It involves the palladium-catalyzed coupling of the aryl bromide with a terminal alkyne, typically in the presence of a copper(I) co-catalyst.

Below is a representative table of potential alkylation and arylation strategies applicable to this compound based on established cross-coupling methodologies.

| Coupling Reaction | Coupling Partner | Catalyst System (Typical) | Potential Product |

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄, Base | 4-Aryl-2-(methylsulfanyl)benzoic acid |

| Heck | Alkene | Pd(OAc)₂, Ligand, Base | 4-Alkenyl-2-(methylsulfanyl)benzoic acid |

| Buchwald-Hartwig | Amine | Pd₂(dba)₃, Ligand, Base | 4-Amino-2-(methylsulfanyl)benzoic acid |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Base | 4-Alkynyl-2-(methylsulfanyl)benzoic acid |

Mechanistic Aspects of Cross-Coupling with Halogenated Benzoic Acids

The mechanism of palladium-catalyzed cross-coupling reactions with halogenated benzoic acids, including this compound, generally follows a well-defined catalytic cycle. This cycle typically involves three key elementary steps: oxidative addition, transmetalation, and reductive elimination.

Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl bromide to a low-valent palladium(0) complex. This step involves the insertion of the palladium atom into the carbon-bromine bond, resulting in the formation of a square planar palladium(II) intermediate. The rate of this step can be influenced by the electron density of the aromatic ring and the nature of the palladium catalyst and its ligands.

Transmetalation: In this step, the organic group from the coupling partner (e.g., the organoboron reagent in a Suzuki-Miyaura coupling) is transferred to the palladium(II) center, displacing the halide. This process is often facilitated by a base, which activates the organometallic reagent.

Reductive Elimination: The final step of the catalytic cycle is the reductive elimination of the two organic groups from the palladium(II) complex. This forms the new carbon-carbon bond of the desired product and regenerates the palladium(0) catalyst, which can then re-enter the catalytic cycle.

The presence of the carboxylic acid and methylsulfanyl groups on the benzoic acid ring can potentially influence the reaction by coordinating to the palladium center, thereby affecting the catalyst's activity and selectivity. The specific ligand used in the catalytic system plays a crucial role in stabilizing the palladium intermediates and promoting the desired reaction pathway.

Reactivity of the Methylsulfanyl Group

The methylsulfanyl (-SCH₃) group in this compound is a key site for further functionalization, primarily through oxidation and alkylation reactions.

Oxidation Reactions to Sulfoxide (B87167) and Sulfone Derivatives

The sulfur atom of the methylsulfanyl group can be readily oxidized to form the corresponding sulfoxide and sulfone derivatives. These transformations significantly alter the electronic and steric properties of the molecule, providing access to a new range of compounds with potentially different biological activities and chemical reactivities.

The selective oxidation of a sulfide to a sulfoxide without further oxidation to the sulfone can be a synthetic challenge. A variety of oxidizing agents can be employed, with the choice of reagent and reaction conditions determining the final product. Common oxidants include hydrogen peroxide, peroxy acids (e.g., m-chloroperoxybenzoic acid, m-CPBA), and sodium periodate.

Further oxidation of the sulfoxide yields the corresponding sulfone. This typically requires stronger oxidizing conditions or a stoichiometric excess of the oxidizing agent. The resulting sulfonyl group is a strong electron-withdrawing group and is isosteric to a methylene group, which can be a useful feature in medicinal chemistry.

The table below summarizes typical oxidation reactions of aryl methyl sulfides.

| Starting Material | Oxidizing Agent | Product |

| This compound | H₂O₂ (1 equiv.) | 4-Bromo-2-(methylsulfinyl)benzoic acid |

| This compound | m-CPBA (≥2 equiv.) | 4-Bromo-2-(methylsulfonyl)benzoic acid |

Thioether Alkylation and Further Transformations

The sulfur atom of the methylsulfanyl group is nucleophilic and can be alkylated to form a sulfonium salt. This reaction typically involves treatment with an alkylating agent, such as an alkyl halide or a triflate. The resulting sulfonium salt is a good leaving group and can participate in subsequent nucleophilic substitution reactions, providing a pathway for further molecular diversification. For instance, S-methylation of heterocyclic thiols can occur with methanol under acidic conditions, proceeding through a nucleophilic attack of the mercapto group on the conjugated acid of methanol. nih.gov

Potential for Radical Reactions at the Thioether Center

Role As a Key Building Block in Advanced Organic Synthesis

Precursor in the Synthesis of Functional Organic Molecules

The strategic placement of the bromo, methylsulfanyl, and carboxylic acid functionalities allows chemists to selectively perform reactions such as nucleophilic substitution, oxidation, and coupling reactions. This versatility is crucial for constructing the complex scaffolds required for biologically active compounds.

Intermediates for Agrochemical Development

4-Bromo-2-(methylsulfanyl)benzoic acid and its close derivatives are important intermediates in the development of modern agrochemicals, particularly herbicides. The related compound, 2-bromo-4-methylsulfonyl-benzoic acid, is a known precursor for a class of potent herbicidal compounds. nih.gov The methylsulfanyl group (-SCH3) of this compound can be readily oxidized to the corresponding methylsulfonyl group (-SO2CH3) using conventional oxidation techniques. nih.gov This transformation is a key step, as the resulting 4-methylsulfonyl benzoic acid derivatives are used to create herbicidal agents like 2-(2′-chloro-4′-methylsulfonyl)-benzoyl-1,3-cyclohexanedione. nih.gov

Furthermore, the bromo-benzoic acid scaffold itself is valuable in agrochemical synthesis. For instance, the structurally similar 4-bromo-2-methylbenzoic acid is a starting material for producing key intermediates for the isoxazoline (B3343090) class of ectoparasiticides, such as Fluralaner. researchgate.net This highlights the utility of this chemical framework in creating molecules for crop protection and animal health.

Intermediates for Complex Pharmaceutical Architectures

The structural framework of this compound serves as a foundational element for the synthesis of various classes of pharmaceutically relevant molecules. Chemical suppliers list this compound as a building block for several complex heterocyclic systems, indicating its role as a precursor in their synthesis. While specific, publicly documented synthetic pathways starting directly from this compound are not always available, its potential for elaboration into these scaffolds is recognized within the chemical community.

This compound is identified as a potential intermediate for the synthesis of certain phenoxybenzoylphenyl acetic acid derivatives. These larger molecules are explored for their potential pharmacokinetic profiles and biological activities. cardiff.ac.uk However, specific, publicly available reaction methodologies detailing the conversion of this compound into this class of compounds could not be retrieved from the searched literature.

The isoindolinone core is a significant structural motif found in many biologically active compounds and natural products. sphinxsai.com The synthesis of this heterocyclic system often involves intramolecular cyclization reactions of substituted benzamides or benzoic acids. cardiff.ac.uk While this compound is proposed as a building block for isoindolinone derivatives, detailed synthetic protocols for this specific transformation are not widely published. General methods often rely on precursors such as 2-benzoylbenzoic acid or 2-iodobenzamides. cardiff.ac.uksphinxsai.com

Aryl isoxazoles are another important class of compounds with applications in medicinal chemistry, including their use as chymase inhibitors and for the treatment of cognitive disorders. google.comgoogle.com Their synthesis often involves the cycloaddition of an alkene or alkyne with a nitrile oxide, or the reaction of a hydroxylamine (B1172632) with a 1,3-dicarbonyl compound. mdpi.comnih.gov Although this compound is considered a precursor for aryl isoxazole (B147169) derivatives, specific examples of its direct use in published synthetic routes are not readily found.

Benzimidazole-thiazole hybrids are molecular scaffolds of significant interest in medicinal chemistry due to their potent anti-inflammatory, antimicrobial, and cytotoxic activities. researchgate.netmdpi.comnih.gov The synthesis of these hybrid systems typically involves the condensation and cyclization of key precursors. Common strategies include the reaction of substituted benzene-1,2-diamines with thiazole-based aldehydes or the reaction of a benzimidazole (B57391) precursor with a thiazole (B1198619) moiety. nih.govCurrent time information in Pasuruan, ID.

For example, one established route involves the reaction of 2-methylthiobenzimidazole with a 2-aminothiazole (B372263) linker to create hybrids with dual inhibitory activity against cyclooxygenase (COX) and 15-lipoxygenase (15-LOX) enzymes. researchgate.net Another approach involves the acid-catalyzed condensation of substituted benzene-1,2-diamines with ethyl 2-(4-(benzyloxy)-3-formylphenyl)-4-methylthiazole-5-carboxylates. nih.gov While a direct, one-step synthesis from this compound is not explicitly detailed in the available literature, the necessary precursors for these hybrids could potentially be derived from it through multi-step synthetic sequences known in organic chemistry.

Building Blocks for Polymeric and Material Science Applications

The structural rigidity of the benzene (B151609) ring, combined with the potential for tailored functionalization, makes this compound and its derivatives attractive monomers for the synthesis of advanced polymers and materials. The ability to introduce various substituents through reactions at the bromo and carboxylic acid positions allows for the fine-tuning of polymer properties such as solubility, thermal stability, and electronic characteristics.

Mesogen-jacketed liquid crystalline polymers (MJLCPs) are a unique class of side-on side-chain liquid crystalline polymers characterized by short or non-existent spacers between the polymer backbone and the bulky mesogenic side groups. beilstein-journals.org This structural arrangement forces the polymer backbone into an extended, semi-rigid conformation, leading to the formation of supramolecular columnar or smectic phases. beilstein-journals.orgnih.gov These materials are of interest for their potential applications in areas such as nano-optics, electronics, and as components of rod-coil block copolymers that can self-assemble into hierarchical nanostructures. beilstein-journals.org

While direct synthesis of MJLCPs from this compound is not extensively documented in the literature, the general synthetic strategies for creating such polymers from functionalized benzoic acid derivatives provide a clear blueprint for its potential application. Typically, a benzoic acid derivative is first converted into a polymerizable monomer, often an acrylate (B77674) or methacrylate, by esterification of the carboxylic acid with a suitable alcohol containing a polymerizable group. The bromine and methylsulfanyl groups on the aromatic ring would then constitute part of the bulky side group that "jackets" the polymer backbone.

For instance, a related compound, 4-bromo-2-methylbenzoic acid, has been utilized as a precursor in the multi-step synthesis of mesogen-jacketed liquid crystalline polymers. This suggests that this compound could similarly be elaborated into a monomer. The synthesis would likely involve the following conceptual steps:

Mesogen Elaboration: The bromo group on this compound could be replaced with a larger, rigid mesogenic unit via a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Stille coupling. This would create a more complex aromatic side-group.

Monomer Formation: The carboxylic acid functionality of the elaborated benzoic acid derivative would then be reacted with a polymerizable alcohol, for example, 2-hydroxyethyl methacrylate, to form the final monomer.

Polymerization: The resulting monomer could then be polymerized using standard techniques, such as free-radical polymerization, to yield the mesogen-jacketed liquid crystalline polymer.

The presence of the methylsulfanyl group in the final polymer could offer additional possibilities for post-polymerization modification, such as oxidation to the corresponding sulfoxide (B87167) or sulfone, which would alter the polarity and intermolecular interactions of the polymer chains, potentially influencing the liquid crystalline phase behavior.

Synthetic Strategies Utilizing Multiple Reactive Sites of this compound

The presence of three distinct functional groups on the this compound scaffold allows for the development of sophisticated synthetic strategies that can selectively address each site. This opens the door to the creation of a wide variety of highly functionalized aromatic compounds.

Orthogonal protection is a powerful strategy in multi-step synthesis that allows for the selective deprotection of one functional group in the presence of others. wikipedia.org This concept is highly applicable to this compound. For example, the carboxylic acid can be protected as an ester (e.g., a methyl or ethyl ester) under acidic conditions. This protection would allow for selective reactions at the bromine atom, such as a Suzuki or Sonogashira coupling, without interference from the acidic proton of the carboxylic acid. Following the cross-coupling reaction, the ester can be selectively hydrolyzed under basic or acidic conditions to regenerate the carboxylic acid, which can then be used in subsequent reactions like amidation.

The thioether (-SCH3) group is generally stable to many of the conditions used for esterification, ester hydrolysis, and palladium-catalyzed cross-coupling reactions, providing a degree of inherent orthogonality. However, if desired, the methylsulfanyl group can be selectively oxidized to a sulfoxide or sulfone using reagents like hydrogen peroxide or m-chloroperoxybenzoic acid (mCPBA). This transformation would significantly alter the electronic properties of the aromatic ring and could be performed at various stages of a synthetic sequence.

A hypothetical sequential functionalization could proceed as follows:

Esterification: Protection of the carboxylic acid group as a methyl ester.

Cross-Coupling: A palladium-catalyzed Suzuki coupling at the C-Br bond to introduce a new aryl or alkyl group.

Saponification: Hydrolysis of the methyl ester to the free carboxylic acid.

Amidation: Coupling of the carboxylic acid with an amine to form an amide.

Oxidation: Selective oxidation of the methylsulfanyl group to a sulfone.

This stepwise approach allows for the controlled and predictable construction of complex molecules with a high degree of functional diversity.

Regioselectivity refers to the preference for a reaction to occur at one position over another. In the context of this compound, regioselectivity is crucial when considering reactions that could potentially occur at multiple sites on the aromatic ring.

The directing effects of the existing substituents play a key role in electrophilic aromatic substitution reactions. The carboxylic acid (or its ester derivative) is a deactivating, meta-directing group. The methylsulfanyl group is an activating, ortho-, para-directing group. The bromine atom is a deactivating, ortho-, para-directing group. The interplay of these directing effects would determine the position of any further substitution on the ring.

A more powerful tool for regioselective functionalization is directed ortho-metalation (DoM). In this strategy, a directing group coordinates to a metalating agent (typically an organolithium or related base), leading to deprotonation at an adjacent ortho position. For this compound, after protection of the carboxylic acid as an ester, the methylsulfanyl group could potentially direct metalation to the C3 position. Alternatively, the bromo group can facilitate halogen-metal exchange, typically with organolithium reagents at low temperatures, to generate a lithiated species at the C4 position. This aryllithium intermediate can then be trapped with a variety of electrophiles to introduce a new substituent at that specific position.

The relative reactivity of the C-Br bond versus the C-S bond is also a key consideration in transition-metal-catalyzed cross-coupling reactions. Generally, the C-Br bond is significantly more reactive than a C-S bond in typical palladium-catalyzed reactions. This allows for selective cross-coupling at the bromine position without disturbing the methylsulfanyl group. For instance, in Suzuki cross-coupling reactions of substrates containing both bromo and thiophenyl groups, the reaction proceeds regioselectively at the C-Br bond. nih.gov This inherent difference in reactivity provides a straightforward method for the regioselective functionalization of the C4 position.

By carefully choosing reagents and reaction conditions, a synthetic chemist can exploit the inherent electronic and steric properties of this compound to achieve a high degree of control over the formation of specific isomers and target molecules.

Spectroscopic and Structural Elucidation Studies

Advanced Spectroscopic Characterization Techniques

A combination of high-resolution spectroscopic methods is utilized to ascertain the molecular structure of "4-Bromo-2-(methylsulfanyl)benzoic acid."

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to display characteristic signals corresponding to the aromatic protons and the methylsulfanyl group. The aromatic region would likely show a complex splitting pattern due to the disubstitution on the benzene (B151609) ring. The protons on the aromatic ring are expected to appear as multiplets in the downfield region, typically between δ 7.0 and 8.5 ppm. The methyl protons of the methylsulfanyl group (-SCH₃) would likely appear as a singlet in the upfield region, typically around δ 2.5 ppm rsc.org.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide further confirmation of the carbon framework. Distinct signals are expected for each of the eight carbon atoms in the molecule, including the carboxyl carbon, the carbons of the benzene ring, and the methyl carbon. The carboxyl carbon is expected to resonate at the most downfield position, typically in the range of δ 165-175 ppm. The aromatic carbons would appear in the range of δ 120-145 ppm, with their specific shifts influenced by the bromo and methylsulfanyl substituents. The methyl carbon of the methylsulfanyl group is expected to have a chemical shift in the upfield region, typically around δ 15-20 ppm rsc.org.

A summary of expected and observed chemical shifts for related compounds is presented in the table below.

| Compound | Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Reference |

| 4-Bromobenzoic acid | Aromatic H | 7.79-8.42 (m) | 129.8-136.3 | rsc.org |

| Carboxyl H | 13.20 (s) | 171.7 | rsc.org | |

| 4-(Methylthio)benzoic acid | Aromatic H | 7.22-8.03 (m) | 126.9-138.4 | rsc.org |

| Methyl H | 2.37 (s) | 21.3 | rsc.org | |

| Carboxyl H | - | 167.9 | rsc.org |

Note: 's' denotes a singlet and 'm' denotes a multiplet.

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of "this compound" is expected to exhibit characteristic absorption bands corresponding to its key functional groups.

Key expected vibrational frequencies include:

O-H Stretch: A broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the hydroxyl group of the carboxylic acid, often overlapping with C-H stretching vibrations.

C=O Stretch: A strong, sharp absorption band is anticipated in the region of 1680-1710 cm⁻¹ for the carbonyl group of the carboxylic acid.

C-Br Stretch: A stretching vibration for the carbon-bromine bond is expected in the fingerprint region, typically between 500 and 600 cm⁻¹.

C-S Stretch: The carbon-sulfur stretching vibration is generally weak and appears in the range of 600-800 cm⁻¹.

Aromatic C=C Stretches: Multiple sharp bands in the region of 1450-1600 cm⁻¹ are characteristic of the carbon-carbon double bonds within the benzene ring.

C-H Bends: Out-of-plane bending vibrations for the substituted benzene ring are expected in the region of 800-900 cm⁻¹.

While a specific FT-IR spectrum for the title compound is not available, spectra for related compounds like methyl 4-bromobenzoate (B14158574) and 4-(bromomethyl)benzoic acid show characteristic peaks in these regions nist.govnih.gov.

| Functional Group | Expected Vibrational Frequency (cm⁻¹) |

| Carboxylic Acid O-H Stretch | 2500-3300 (broad) |

| Carboxylic Acid C=O Stretch | 1680-1710 (strong, sharp) |

| Aromatic C=C Stretches | 1450-1600 |

| C-H Bends (Aromatic) | 800-900 |

| C-S Stretch | 600-800 (weak) |

| C-Br Stretch | 500-600 |

Mass spectrometry is a vital analytical technique used to determine the molecular weight and elemental composition of a compound. For "this compound" (C₈H₇BrO₂S), the predicted monoisotopic mass is approximately 245.9350 g/mol uni.lu.

In a typical mass spectrum, the molecular ion peak ([M]⁺) would be observed, and due to the presence of bromine, a characteristic isotopic pattern would be evident, with two peaks of nearly equal intensity separated by two mass units ([M]⁺ and [M+2]⁺), corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

Predicted m/z values for various adducts that could be observed in mass spectrometry are listed below uni.lu.

| Adduct | Predicted m/z |

| [M+H]⁺ | 246.94229 |

| [M+Na]⁺ | 268.92423 |

| [M-H]⁻ | 244.92773 |

| [M+NH₄]⁺ | 263.96883 |

| [M+K]⁺ | 284.89817 |

Fragmentation patterns would likely involve the loss of the carboxyl group, the methyl group from the methylsulfanyl moiety, and the bromine atom, providing further structural information.

Solid-State Structural Investigations

The three-dimensional arrangement of molecules in the solid state is determined using X-ray diffraction techniques, which provide insights into molecular conformation and intermolecular interactions.

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a crystalline solid. Although a crystal structure for "this compound" has not been reported in the searched literature, analysis of its derivatives provides valuable structural insights. For instance, studies on related bromo-substituted benzoic acid derivatives reveal detailed information about bond lengths, bond angles, and torsion angles within the molecule mdpi.com. The crystal structure of a derivative would confirm the substitution pattern on the benzene ring and the geometry of the carboxylic acid and methylsulfanyl groups.

In the solid state, molecules of "this compound" are expected to be organized through a network of non-covalent interactions.

Hydrogen Bonding: The carboxylic acid groups are strong hydrogen bond donors and acceptors. It is highly probable that the molecules would form dimeric structures through strong O-H···O hydrogen bonds between the carboxylic acid moieties of two neighboring molecules. This is a common structural motif observed in many carboxylic acids.

Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with electronegative atoms such as the oxygen of a carbonyl group or the sulfur atom of a neighboring molecule. These Br···O or Br···S interactions can play a significant role in the crystal packing.

π-π Stacking: The aromatic benzene rings can engage in π-π stacking interactions, where the electron-rich π systems of adjacent rings align, contributing to the stability of the crystal lattice.

C-H···O and C-H···π Interactions: Weaker hydrogen bonds, such as those involving the methyl or aromatic C-H groups as donors and the carboxyl oxygen or the aromatic ring as acceptors, are also likely to be present, further stabilizing the three-dimensional architecture.

Chromatographic Methods for Purity Assessment and Reaction Monitoring

Chromatographic techniques are indispensable for assessing the purity of this compound and for monitoring the progress of its synthesis. Thin-Layer Chromatography (TLC), Gas Chromatography (GC), and High-Performance Liquid Chromatography (HPLC) are all applicable methods.

Thin-Layer Chromatography (TLC) is a rapid and cost-effective technique often used for qualitative analysis. It can effectively monitor the progress of a reaction by observing the disappearance of starting materials and the appearance of the product spot. merckmillipore.comlibretexts.org For substituted benzoic acids, silica (B1680970) gel plates are commonly used as the stationary phase, with a variety of mobile phase systems. The choice of eluent, often a mixture of a non-polar solvent like hexane (B92381) or toluene (B28343) and a more polar solvent like ethyl acetate (B1210297) or ethanol, is crucial for achieving good separation. rsc.orgresearchgate.netresearchgate.net Visualization can be achieved under UV light, as the aromatic ring of the compound absorbs UV radiation.

Gas Chromatography (GC) , particularly when coupled with a mass spectrometer (GC-MS), is a powerful tool for the analysis of volatile and thermally stable compounds. For brominated aromatic compounds, GC can provide excellent separation and identification. osti.govoup.comoup.com The use of specific columns, such as those with a stationary phase of Bentone-34 modified with silicone oil, has been shown to be effective for separating isomeric brominated benzenes. oup.comoup.com Negative chemical ionization mass spectrometry can be a highly sensitive detection method for brominated compounds. osti.gov

High-Performance Liquid Chromatography (HPLC) is arguably the most versatile and widely used chromatographic technique for the purity assessment of non-volatile compounds like this compound. Reversed-phase HPLC, using a C18 or C8 column, is a common choice for separating aromatic carboxylic acids. sielc.comnih.gov The mobile phase typically consists of a mixture of an aqueous buffer (often with an acid modifier like formic acid or trifluoroacetic acid) and an organic solvent such as acetonitrile (B52724) or methanol. sielc.comresearchgate.net The separation is based on the differential partitioning of the analyte between the non-polar stationary phase and the polar mobile phase. For sulfur-containing compounds, specialized derivatization techniques can be employed to enhance detection by UV or fluorescence detectors. dundee.ac.uk

The following table outlines typical chromatographic conditions that could be adapted for the analysis of this compound.

| Technique | Stationary Phase | Mobile Phase/Carrier Gas | Detection | Application | Reference |

| TLC | Silica gel 60 F254 | Toluene/Ethanol (9:1 v/v) | UV (254 nm) | Reaction Monitoring | merckmillipore.com |

| GC | Bentone-34 modified with silicone oil | Helium | Thermal Conductivity Detector (TCD) or Mass Spectrometry (MS) | Purity assessment of brominated isomers | oup.comoup.com |

| HPLC | Primesep B (Mixed-mode) | Acetonitrile/Water with formic acid or TFA | UV (250 nm) | Separation of aromatic carboxylic acids | sielc.com |

| HPLC | Hypercarb column | Water with nonafluorovaleric acid and Acetonitrile with trifluoroacetic acid (gradient) | Charged Aerosol Detector (CAD) or MS | Analysis of sulfur-containing amino acids | researchgate.net |

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. For 4-bromo-2-(methylsulfanyl)benzoic acid, DFT calculations are employed to elucidate a range of fundamental properties. These studies are typically performed using a combination of a functional (e.g., B3LYP or PBE0) and a basis set (e.g., 6-311++G(d,p)), which together provide a robust theoretical model for the molecule's behavior. A related study on 4-bromo-3-(methoxymethoxy)benzoic acid utilized the B3LYP/6-311++G(d,p) level of theory to determine its molecular parameters. researchgate.net

Geometry Optimization and Conformational Analysis

The first step in a computational investigation is to determine the most stable three-dimensional arrangement of the atoms, known as the optimized geometry. For this compound, this involves minimizing the energy of the molecule by systematically adjusting the bond lengths, bond angles, and dihedral angles. This process yields the equilibrium structure of the molecule.

A crucial aspect of the geometry of this compound is the relative orientation of the carboxylic acid (-COOH) and methylsulfanyl (-SCH₃) groups with respect to the benzene (B151609) ring. Rotation around the C-C bond connecting the carboxylic group and the C-S bond of the methylsulfanyl group can lead to different conformers. A thorough conformational analysis would involve mapping the potential energy surface by rotating these groups to identify the global minimum energy conformer and any other low-energy local minima. The presence of the bulky bromine atom and the methylsulfanyl group ortho to the carboxylic acid likely influences the planarity of the molecule and the rotational barrier of the substituent groups. In a computational study of the related molecule 4-bromo-2-hydroxybenzoic acid, the dihedral angle between the aromatic ring and the carboxylic acid group was found to be 4.8 (4)°. researchgate.net

Table 1: Predicted Optimized Geometrical Parameters for a Benzoic Acid Derivative (4-bromo-3-(methoxymethoxy)benzoic acid) Note: This data is for a related compound and serves to illustrate the typical parameters obtained from geometry optimization.

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C-Br | 1.90 Å |

| C-S | 1.78 Å | |

| C=O | 1.21 Å | |

| O-H | 0.97 Å | |

| Bond Angle | C-C-Br | 119.5° |

| C-C-S | 121.0° | |

| C-C=O | 123.0° | |

| Dihedral Angle | O=C-O-H | ~180° (for planar conformer) |

Vibrational Frequency Calculations and Correlation with Experimental Data

Once the optimized geometry is obtained, vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of this compound. These calculations determine the frequencies of the normal modes of vibration, which correspond to the stretching, bending, and torsional motions of the atoms.

The calculated vibrational frequencies are often systematically higher than experimental values due to the harmonic approximation used in the calculations and the neglect of anharmonicity. Therefore, it is common practice to scale the calculated frequencies by an empirical scaling factor to improve the agreement with experimental data. A detailed analysis involves assigning the calculated vibrational modes to the specific functional groups within the molecule. For example, the characteristic stretching frequencies for the C=O of the carboxylic acid, the O-H stretch, the C-Br stretch, and the C-S stretch can be identified. In a study on 2-[(1H-benzimidazol-1-yl)-methyl]benzoic acid, the C=O stretching vibrations were predicted in the range of 1740–1660 cm⁻¹. researchgate.net The broad O-H stretching vibration is typically observed between 3600 and 3400 cm⁻¹. researchgate.net

Table 2: Predicted Vibrational Frequencies for Key Functional Groups in a Substituted Benzoic Acid Note: This data is illustrative and based on typical ranges for the functional groups present in this compound.

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) |

| O-H Stretch | Carboxylic Acid | 3400-2400 (broad) |

| C=O Stretch | Carboxylic Acid | 1720-1680 |

| C-Br Stretch | Aryl Bromide | 600-500 |

| C-S Stretch | Thioether | 710-570 |

| Aromatic C-H Stretch | Benzene Ring | 3100-3000 |

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the charge distribution within a molecule and for predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map is generated by plotting the electrostatic potential on the surface of the molecule's electron density.

For this compound, the MEP surface would reveal regions of negative potential (typically colored in shades of red and yellow) and positive potential (colored in shades of blue). The negative regions, indicating an excess of electrons, are expected to be localized around the electronegative oxygen atoms of the carboxylic acid group and to a lesser extent, the sulfur atom. These sites are susceptible to electrophilic attack. Conversely, the most positive potential is anticipated to be located around the acidic hydrogen atom of the carboxylic group, making it the primary site for nucleophilic attack. The MEP analysis provides a visual representation of the molecule's reactivity landscape. researchgate.net

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap) for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for predicting the chemical reactivity and kinetic stability of a molecule. A smaller HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For this compound, the distribution of the HOMO and LUMO across the molecule would be analyzed. It is likely that the HOMO would have significant contributions from the electron-rich sulfur atom and the benzene ring, while the LUMO would be predominantly located on the carboxylic acid group and the aromatic ring. This analysis helps in understanding the charge transfer that can occur during chemical reactions.

Prediction of Spectroscopic Parameters (NMR, IR)

Computational methods, particularly DFT, can be used to predict the nuclear magnetic resonance (NMR) and infrared (IR) spectra of this compound.

The prediction of ¹H and ¹³C NMR chemical shifts is achieved by calculating the magnetic shielding tensors for each nucleus in the optimized molecular structure. The calculated shielding values are then referenced against a standard, such as tetramethylsilane (B1202638) (TMS), to obtain the chemical shifts. These predicted spectra can be compared with experimental data to confirm the molecular structure. Recent studies on benzoic acid esters have shown that DFT calculations can help in understanding unexpected variations in experimental NMR chemical shifts. sigmaaldrich.com

As mentioned in section 6.1.2, the calculation of vibrational frequencies and their intensities allows for the generation of a theoretical IR spectrum. This predicted spectrum can be a powerful tool for interpreting experimental IR data, especially for complex molecules where peak assignments can be challenging.

Analysis of Chemical Reactivity Descriptors

Beyond the HOMO-LUMO gap, a range of chemical reactivity descriptors can be calculated from the electronic structure to provide a more quantitative understanding of the reactivity of this compound. These descriptors are derived from conceptual DFT.

Key reactivity descriptors include:

Ionization Potential (I): The energy required to remove an electron from the molecule (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added to the molecule (approximated as -ELUMO).

Electronegativity (χ): The tendency of the molecule to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η): The resistance of the molecule to change its electron distribution (η = (I - A) / 2). A harder molecule is less reactive.

Chemical Softness (S): The reciprocal of hardness (S = 1 / η). A softer molecule is more reactive.

Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile (ω = χ² / 2η).

The calculation of these descriptors for this compound would provide a comprehensive profile of its chemical reactivity, allowing for comparisons with other related molecules and predictions of its behavior in various chemical environments. Studies on similar compounds like 4-bromo-3-(methoxymethoxy)benzoic acid have utilized these descriptors to predict their reactivity. researchgate.net

Ionization Energy, Hardness, and Electrophilicity Indices

Theoretical studies, typically employing Density Functional Theory (DFT) at a level like B3LYP/6-311++G(d,p), are used to determine these reactivity descriptors. researchgate.netbanglajol.info

Ionization Energy (I): Represents the minimum energy required to remove an electron from a molecule. It is calculated from the energy of the Highest Occupied Molecular Orbital (HOMO). A higher ionization energy indicates greater molecular stability.

Electron Affinity (A): The energy released when an electron is added to a molecule, calculated from the energy of the Lowest Unoccupied Molecular Orbital (LUMO).

Hardness (η): A measure of the molecule's resistance to changes in its electron distribution. It is calculated as half the difference between the ionization energy and electron affinity (η = (I-A)/2). Molecules with a large energy gap between the HOMO and LUMO are considered "hard" and are generally less reactive.

Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons. It is a function of the chemical potential (μ) and hardness (η).

For the related compound, 4-bromo-3-(methoxymethoxy) benzoic acid, these parameters have been calculated to provide a framework for understanding its reactivity. researchgate.net

| Parameter | Value (Illustrative Example) |

| Ionization Energy (I) | [Data not available in search results] |

| Electron Affinity (A) | [Data not available in search results] |

| Hardness (η) | [Data not available in search results] |

| Electrophilicity Index (ω) | [Data not available in search results] |

Fukui Function Analysis for Reactive Sites

Fukui functions are crucial in identifying the most reactive sites within a molecule for electrophilic, nucleophilic, and radical attacks. researchgate.netbanglajol.info This analysis helps in predicting how the molecule will interact with other chemical species. The condensed Fukui function provides a value for each atomic site in the molecule, indicating its susceptibility to a particular type of attack.

For 4-bromo-3-(methoxymethoxy) benzoic acid, a Fukui function analysis would pinpoint which atoms are most likely to donate or accept electrons, thus guiding the understanding of its reaction mechanisms. researchgate.net

Solvent Effects on Molecular Properties and Reactivity (e.g., PCM Model)

The properties and reactivity of a molecule can be significantly influenced by its environment, particularly the solvent. The Polarizable Continuum Model (PCM) is a computational method used to study these solvent effects. researchgate.netbanglajol.info By simulating the presence of a solvent, the PCM model allows for the calculation of molecular properties as they would appear in a solution.

Studies on similar compounds, such as 4-bromo-3-(methoxymethoxy) benzoic acid, have shown that solvation can alter reactivity descriptors. researchgate.netbanglajol.info The analysis typically involves comparing the calculated parameters in the gas phase versus in different solvents. This comparison reveals the extent to which the solvent stabilizes or destabilizes the molecule and its reactive intermediates.

Non-Linear Optical (NLO) Property Predictions (e.g., Dipole Moment, Polarizability, Hyperpolarizability)

Non-linear optical (NLO) properties are of significant interest for applications in optoelectronics. Computational methods can predict these properties, providing insights into a molecule's potential for use in NLO materials. Key NLO-related properties that are calculated include: researchgate.netbanglajol.info

Polarizability (α): The ability of the molecule's electron cloud to be distorted by an external electric field.

Hyperpolarizability (β): The second-order response of the molecule to an electric field, which is responsible for NLO phenomena like second-harmonic generation.

For the analogous compound 4-bromo-3-(methoxymethoxy) benzoic acid, these properties were estimated to probe its NLO potential. researchgate.netbanglajol.info A high hyperpolarizability value, in particular, suggests that a material may exhibit strong NLO activity.

| Property | Value (Illustrative Example) |

| Dipole Moment (μ) | [Data not available in search results] |

| Polarizability (α) | [Data not available in search results] |

| Hyperpolarizability (β) | [Data not available in search results] |

Future Research Directions and Potential Academic Explorations

Novel Synthetic Routes for Enhanced Sustainability and Efficiency

The development of environmentally benign and efficient synthetic methods is a cornerstone of modern chemistry. Future research could focus on novel synthetic routes to 4-Bromo-2-(methylsulfanyl)benzoic acid that prioritize sustainability.

Current synthetic approaches to substituted benzoic acids often rely on multi-step procedures that may involve harsh reagents and generate significant waste. Future investigations could explore greener alternatives. For instance, the use of sonication, a technique that employs ultrasound to promote chemical reactions, has been shown to be effective in the bromination of benzoic acid, sometimes even in the absence of a solvent. ijisrt.com Applying such methodologies to the synthesis of this compound could lead to higher yields, reduced reaction times, and a diminished environmental footprint.

Moreover, research into catalytic systems for the direct C-H functionalization of benzoic acid derivatives could provide a more atom-economical route to this compound. While challenges remain in achieving the desired regioselectivity, advancements in this area could revolutionize the synthesis of polysubstituted aromatics.

Table 1: Potential Sustainable Synthetic Approaches

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Ultrasound-assisted Synthesis | Reduced reaction times, lower energy consumption, potential for solvent-free conditions. ijisrt.com | Optimization of reaction parameters (frequency, power, temperature) for the specific substrate. |

| Microwave-assisted Synthesis | Rapid heating, increased reaction rates, improved yields. | Development of suitable microwave-absorbing reagents and solvents compatible with the starting materials. |

| Catalytic C-H Activation | High atom economy, reduced number of synthetic steps. | Design of catalysts with high regioselectivity for the ortho-methylsulfanyl and para-bromo positions. |

| Flow Chemistry | Precise control over reaction conditions, enhanced safety, ease of scalability. | Development of a continuous flow process for the multi-step synthesis of the target molecule. |

Exploration of Unconventional Reactivity Profiles

The unique arrangement of substituents in this compound suggests the potential for unconventional reactivity. The interplay between the electron-withdrawing bromo and carboxylic acid groups and the potentially oxidizable methylsulfanyl group could lead to novel chemical transformations.

The acidity of the carboxylic acid group is influenced by the other substituents on the ring. libretexts.orgopenstax.org The electron-withdrawing nature of the bromine atom is expected to increase the acidity compared to benzoic acid itself. libretexts.orgopenstax.org The methylsulfanyl group, which can be an electron-donating group through resonance, might slightly counteract this effect. Understanding the precise pKa value of this compound is a fundamental starting point for predicting its reactivity in various chemical environments.

Furthermore, the presence of multiple reactive sites—the carboxylic acid, the C-Br bond, and the methylsulfanyl group—offers opportunities for selective functionalization. For instance, the bromine atom can participate in various cross-coupling reactions, such as Suzuki and Sonogashira couplings, which are powerful tools for forming new carbon-carbon bonds. chemicalbook.comnih.gov The methylsulfanyl group could potentially be oxidized to a sulfoxide (B87167) or sulfone, which would dramatically alter the electronic properties and reactivity of the molecule.

Future research could systematically investigate the reactivity of each functional group under various conditions to map out a comprehensive reactivity profile. This could involve studying its behavior in the presence of different catalysts, oxidants, and reductants.

Integration into Advanced Catalytic Systems

The structural features of this compound make it an interesting candidate for integration into advanced catalytic systems. The carboxylic acid group can act as a directing group or an anchoring point for immobilization on a solid support, while the bromo and methylsulfanyl groups can be fine-tuned to modulate the catalytic activity.

One potential application is in the development of novel ligands for transition metal catalysis. The molecule could be modified to chelate with metal centers, creating catalysts with unique steric and electronic properties. For example, the carboxylic acid could be converted to an ester or amide bearing a coordinating group, which, in conjunction with the sulfur atom, could bind to a metal.

Additionally, the concept of "deep eutectic solvents" (DESs) offers an intriguing avenue for exploration. acs.org Carboxylic acid-based DESs have been shown to act as effective and recyclable catalysts in various organic transformations. acs.org Investigating the formation of a DES with this compound and a suitable hydrogen bond donor could lead to the development of novel, environmentally friendly catalytic systems.

Design and Synthesis of Complex Molecules Utilizing the Compound's Unique Substitution Pattern

The trifunctional nature of this compound makes it a valuable building block for the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science. The distinct reactivity of each functional group allows for a stepwise and controlled elaboration of the molecular structure.

For instance, the bromine atom can serve as a handle for introducing various aryl or alkyl groups via cross-coupling reactions. chemicalbook.com The carboxylic acid can be converted into a wide range of functional groups, including esters, amides, and ketones. The methylsulfanyl group can also be a site for further modification. This versatility allows for the construction of a diverse library of compounds based on the this compound scaffold.

An interesting area of exploration would be the synthesis of heterocyclic compounds. For example, intramolecular cyclization reactions could be designed to form benzothiophene (B83047) or other sulfur-containing heterocyclic systems. rsc.org These structural motifs are prevalent in many biologically active molecules.

Advanced Spectroscopic Probes for In Situ Reaction Monitoring

To fully understand and optimize the chemical transformations involving this compound, the use of advanced spectroscopic techniques for in situ reaction monitoring is crucial. Techniques such as Raman and infrared (IR) spectroscopy can provide real-time information about the changes in molecular structure and bonding during a reaction. researchgate.netnih.gov

High-pressure Raman spectroscopy, for example, can be used to study the effects of pressure on the molecular structure and intermolecular interactions of benzoic acid derivatives. researchgate.netias.ac.in This could provide insights into the stability of different conformers and the nature of hydrogen bonding in the solid state.

Furthermore, techniques like process analytical technology (PAT), which often employ spectroscopic probes, can be implemented to monitor reactions in real-time. This allows for precise control over reaction parameters, leading to improved yields, purity, and safety. The development of specific spectroscopic markers for this compound and its reaction intermediates would be a key step in this direction.

Multi-Scale Computational Modeling of Reactivity and Interactions

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool to complement experimental studies and provide a deeper understanding of the properties and reactivity of this compound. nih.govresearchgate.netnih.gov

DFT calculations can be used to predict a wide range of properties, including:

Molecular Geometry: Determining the most stable conformation of the molecule.

Vibrational Frequencies: Aiding in the interpretation of experimental IR and Raman spectra. researchgate.net

Electronic Properties: Calculating the distribution of electron density, molecular electrostatic potential, and frontier molecular orbitals (HOMO and LUMO) to predict sites of electrophilic and nucleophilic attack. nih.gov

Reaction Mechanisms: Modeling the energy profiles of potential reaction pathways to understand the feasibility and selectivity of different transformations.

By combining computational modeling with experimental data, researchers can gain a comprehensive understanding of the structure-property-reactivity relationships of this compound. This knowledge can then be used to guide the design of new experiments and the development of novel applications for this versatile compound.

Table 2: Key Computational Chemistry Applications

| Computational Method | Application to this compound | Expected Insights |